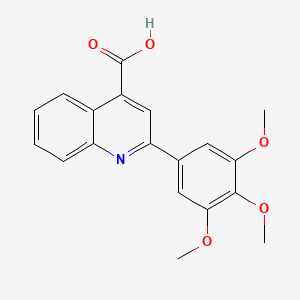

![molecular formula C20H21NO2S2 B2904245 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide CAS No. 2097931-95-6](/img/structure/B2904245.png)

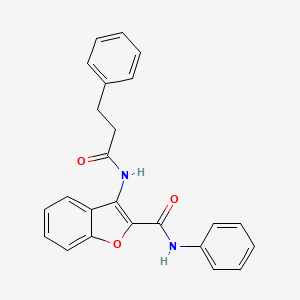

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2’-Bithiophene is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .

Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molecular weight of 166.26 g/mol . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .Wissenschaftliche Forschungsanwendungen

Phototoxic Activities of Thiophenes

Research on thiophenes has shown significant inhibition activities against human cancer cell lines when exposed to long-wavelength ultraviolet light. Compounds derived from Echinops latifolius demonstrated phototoxic effects, suggesting potential applications in photodynamic therapy for cancer treatment (Yi Wang et al., 2007).

Synthesis and Polymer Applications

Bithiophene derivatives have been synthesized through palladium-catalyzed arylation reactions, enabling the creation of diarylated bithiophenes with potential applications in conducting polymers and electronic devices (Aya Yokooji et al., 2004). Additionally, electrochemical polymerization of bithiophene in the presence of a sulfated poly(β-hydroxyether) produced thin films with excellent mechanical properties and semiconducting behavior, indicating their use in flexible electronics (Jie Ding et al., 2000).

Organic Solar Cells

Star-shaped molecules with a triphenylamine core and dicyanovinyl end groups, incorporating bithiophene as a π bridge, have been synthesized for use as donor materials in organic solar cells. These compounds exhibit broad absorption bands and high power conversion efficiency, highlighting their potential in photovoltaic applications (Jing Zhang et al., 2011).

Hole-Transporting Materials

Thiophene-based molecules have been developed as hole-transporting materials (HTMs) for perovskite solar cells, achieving high power conversion efficiencies. This research suggests that thiophene derivatives can be effective alternatives to traditional HTMs, with potential for lower cost and simplified synthesis (Hairong Li et al., 2014).

Antifungal Activity

A study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a compound with structural similarities to the requested chemical, demonstrated good antifungal activity against various plant pathogens. This indicates the potential of bithiophene derivatives in developing new antifungal agents (Xue Si, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds based on the 2,2’-bithiophene core have been studied as hole-transport materials (htms) for perovskite solar cells (pscs) . The role of HTMs is to facilitate the movement of positive charges or ‘holes’ from the perovskite layer to the electrode in solar cells .

Mode of Action

In the context of pscs, htms generally work by accepting ‘holes’ from the perovskite layer and transporting them to the electrode, thereby contributing to the generation of electric current .

Pharmacokinetics

Pharmacokinetics typically applies to substances that are administered to living organisms, and this compound is studied in the context of materials science rather than biological applications .

Result of Action

In the context of PSCs, the compound would contribute to the generation of electric current by facilitating the transport of 'holes’ .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, ambient temperature, amount of sunlight, air, soil, water, and pH of the water soil in which an organism lives can affect the performance of PSCs .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S2/c1-2-15(14-7-4-3-5-8-14)20(23)21-13-16(22)17-10-11-19(25-17)18-9-6-12-24-18/h3-12,15-16,22H,2,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWIEEOSINJYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)

![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2904165.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)

![3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2904183.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)